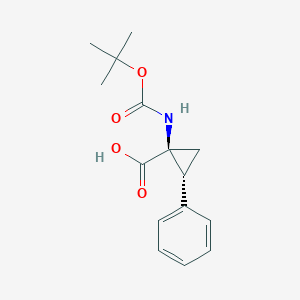

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of 1-aminocyclopropanecarboxylic acid, featuring a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in the synthesis of various pharmaceuticals and as a building block in organic synthesis due to its unique stereochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Cyclopropanation Reactions: Alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of enantioselective synthesis and resolution techniques is crucial to obtain the desired stereoisomer.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows chemists to construct molecules with specific configurations essential for biological activity.

Biology

Research indicates that this compound may exhibit biological activity by mimicking natural amino acids, particularly phenylalanine. This structural similarity enables interactions with various enzymes and receptors involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is utilized as an intermediate in synthesizing pharmaceuticals that require specific stereochemistry. This application is particularly relevant in developing drugs targeting specific biological pathways.

Industry

The compound is also employed in the production of fine chemicals and serves as a precursor for various industrial applications. Its stability and reactivity make it valuable in large-scale chemical processes.

The biological mechanisms associated with this compound include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in amino acid metabolism.

- Receptor Interaction : It may influence signaling pathways related to neurotransmission and metabolic regulation by binding to specific receptors.

These interactions highlight its potential therapeutic applications and warrant further investigation into its efficacy and safety profiles.

Study 1: Enzyme Inhibition

A study examining the inhibitory effects of this compound on specific metabolic enzymes demonstrated significant inhibition at low concentrations. This suggests potential use in regulating metabolic disorders.

Study 2: Pharmaceutical Synthesis

In pharmaceutical research, this compound was successfully used as an intermediate in synthesizing a novel class of analgesics. The resulting compounds exhibited enhanced potency due to their optimized stereochemistry derived from this compound.

Mécanisme D'action

The mechanism of action of (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid: The enantiomer of the compound, with different stereochemistry.

1-aminocyclopropanecarboxylic acid: The parent compound without the Boc protecting group and phenyl substitution.

N-Boc-1-amino-2-cyclopropanecarboxylic acid: A similar compound lacking the phenyl group.

Uniqueness

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the phenyl group. These features make it particularly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research .

Activité Biologique

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of the Compound

- Chemical Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 151910-11-1

- Physical Properties :

- Melting Point: 89-91 °C

- Boiling Point: Approximately 420.18 °C

- Density: 1.22 g/cm³

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The presence of the phenyl group contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, particularly phenylalanine. This structural similarity allows it to interact with various enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes that play roles in amino acid metabolism.

- Receptor Interaction : It may bind to specific receptors, influencing signaling pathways related to neurotransmission and metabolic regulation.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives of cyclopropane-based amino acids exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, suggesting potential applications in drug development for antibiotic resistance .

Analogs in Drug Discovery

The compound is part of a broader class of constrained analogs of phenylalanine that are being explored for their roles in drug discovery. These analogs are valuable in developing new therapeutics targeting specific diseases due to their unique conformational properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Moderate antimicrobial activity | Chiral building block |

| (1R,2S)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid | Similar structure with reversed stereochemistry | Varies significantly | Enantiomer with different properties |

| 1-Aminocyclopropanecarboxylic acid | Parent compound without Boc group | Limited biological activity | Less stable than Boc-protected versions |

Study 1: Antimicrobial Efficacy

A study published in Synlett examined the antimicrobial efficacy of various constrained amino acids, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in amino acid metabolism. The findings revealed that it could act as a competitive inhibitor, thus altering metabolic fluxes in cellular systems .

Propriétés

IUPAC Name |

(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOVYASDUSWBOL-ABAIWWIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.